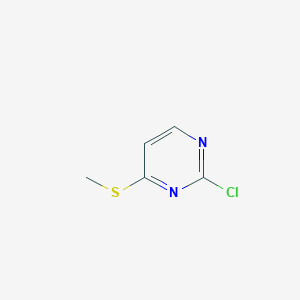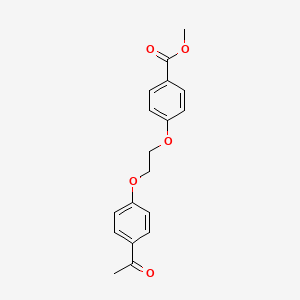
4-メチルピリミジン-5-カルボニトリル
概要
説明
4-Methylpyrimidine-5-carbonitrile is a heterocyclic organic compound with a pyrimidine ring substituted with a methyl group at the 4-position and a cyano group at the 5-position
科学的研究の応用
4-Methylpyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential anticancer and antimicrobial agents
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in various biochemical assays.
作用機序
Target of Action
The primary target of 4-Methylpyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR). EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .
Mode of Action
4-Methylpyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor. It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the phosphorylation and activation of EGFR . This results in the suppression of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical Pathways
Upon inhibition of EGFR by 4-Methylpyrimidine-5-carbonitrile, several downstream biochemical pathways are affected. These include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, which are involved in cell survival, growth, and proliferation . The inhibition of these pathways leads to the suppression of tumor cell growth and proliferation.
Pharmacokinetics
In silico admet studies have been performed to explore its drug-likeness properties . These studies can provide insights into the compound’s bioavailability and potential for drug interactions.
Result of Action
The inhibition of EGFR by 4-Methylpyrimidine-5-carbonitrile leads to significant molecular and cellular effects. It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various cancer cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cells . Additionally, it has been found to upregulate the level of caspase-3, a key enzyme involved in apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(amino(substituted thio)methylene)pentane-2,4-dione with isocyanates in the absence of bases to yield pyrimidine derivatives . Another approach includes the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with a methyl group .
Industrial Production Methods
Industrial production methods for 4-Methylpyrimidine-5-carbonitrile often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency and reduce production costs.
化学反応の分析
Types of Reactions
4-Methylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert the cyano group to an amine or aldehyde group.
Substitution: The methyl and cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as Raney nickel in an acidic medium can be used to reduce the cyano group.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include pyrimidine oxides, amines, aldehydes, and various substituted pyrimidine derivatives.
類似化合物との比較
Similar Compounds
4-Amino-2-methylpyrimidine-5-carbonitrile: Similar in structure but with an amino group at the 4-position instead of a methyl group.
4-Hydroxy-2-methyl-6-(phenyl)pyrimidine-5-carbonitrile: Contains a hydroxy group and a phenyl group, showing different chemical properties and biological activities.
Uniqueness
4-Methylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
特性
IUPAC Name |
4-methylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-5-6(2-7)3-8-4-9-5/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXDANNCYCRMDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595853 | |
| Record name | 4-Methylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150633-16-1 | |
| Record name | 4-Methylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper regarding 4-Methylpyrimidine-5-carbonitrile?
A1: The research paper primarily investigates the use of 4-Methylpyrimidine-5-carbonitrile as a starting material in chemical synthesis. Specifically, it explores the cyclization reactions of this compound with various one-carbon donors. [] This type of reaction is valuable for creating more complex heterocyclic compounds, which are frequently encountered in pharmaceuticals and other bioactive molecules.
Q2: Does the paper provide details about the specific applications or biological activity of the synthesized compounds?
A2: While the paper highlights the synthetic methodology using 4-Methylpyrimidine-5-carbonitrile as a building block, it primarily focuses on the chemical transformations and reaction conditions. [] It does not delve into the biological activity or potential applications of the synthesized compounds. Further research would be needed to explore those aspects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl 7-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1358251.png)






![1-[2-(decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1358273.png)
